Isoproturon-didemethyl

概要

説明

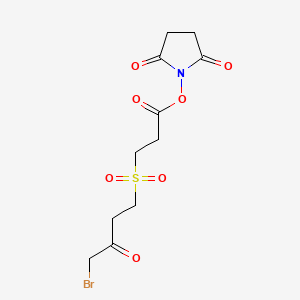

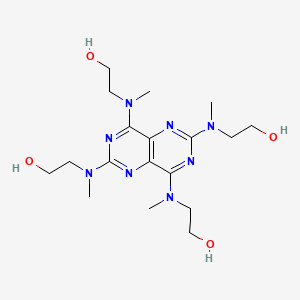

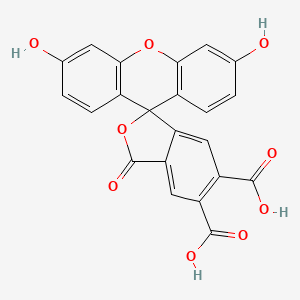

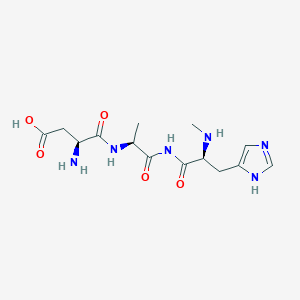

Isoproturon-didemethyl is a member of the class of phenylureas that is urea substituted by a p-cumenyl group at position 1 . It is a metabolite of the herbicide isoproturon and has a role as a marine xenobiotic metabolite .

Molecular Structure Analysis

The molecular formula of Isoproturon-didemethyl is C10H14N2O . The IUPAC name is (4-propan-2-ylphenyl)urea . The InChI and Canonical SMILES are also provided .Physical And Chemical Properties Analysis

The molecular weight of Isoproturon-didemethyl is 178.23 g/mol . Other computed properties include XLogP3 2.3, Hydrogen Bond Donor Count 2, Hydrogen Bond Acceptor Count 1, Rotatable Bond Count 2, Exact Mass 178.110613074 g/mol, and Monoisotopic Mass 178.110613074 g/mol .科学的研究の応用

Agricultural Soil Management

Isoproturon-didemethyl is primarily used in agriculture as a herbicide to control broadleaf weeds in cereal crops . Its application in agricultural ecosystems leads to its dispersion through various processes, including plant uptake, leaching, run-off, adsorption, and both abiotic and biotic degradation . The compound’s stability over a wide pH range and its half-life suggest its persistence in soil, necessitating careful management to prevent environmental contamination.

Bioremediation Processes

The microbial biodegradation of Isoproturon-didemethyl plays a significant role in environmental decontamination . Bioremediation processes, both in pure cultures and in the field, leverage microbial metabolic pathways to detoxify this herbicide, which has been detected beyond safe concentrations in soil and water samples worldwide .

Environmental Science Research

In environmental science, Isoproturon-didemethyl’s fate and impact on ecosystems are studied extensively. Research focuses on its potential toxic effects and environmental pathways, including its detection in surface and groundwater at levels exceeding EU drinking water limits . This research is crucial for developing strategies to mitigate its environmental footprint.

Chemical Engineering Innovations

In chemical engineering, Isoproturon-didemethyl is involved in studies exploring enhanced degradation techniques. For instance, the use of persulfate in combination with other compounds has shown promise in degrading Isoproturon-didemethyl under various soil and water conditions, demonstrating significant tolerance to different environmental factors .

Pharmaceutical Research Implications

While not directly used in pharmaceuticals, the effects of Isoproturon-didemethyl and its metabolites on enzyme activities are of interest in pharmaceutical research. Studies have indicated that its metabolites can inhibit various enzyme activities, which could have implications for understanding its mechanism of action and potential risks .

Industrial Applications

Isoproturon-didemethyl’s industrial uses are closely tied to its role as a herbicide. Its widespread use in agriculture has led to concerns about its presence in agro-food products and the potential for long-term environmental and health effects. This has implications for global markets and regulatory practices .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Isoproturon-didemethyl, a metabolite of the herbicide Isoproturon , primarily targets broad leaf weeds in cereal crops . The compound’s primary target is the photosynthetic apparatus, specifically the D1 protein of Photosystem-II (PS-II) .

Mode of Action

Isoproturon-didemethyl interacts with its target, the D1 protein of PS-II, by inhibiting photosynthesis . This interaction disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the weed .

Biochemical Pathways

The degradation of Isoproturon primarily occurs through demethylation, leading to the formation of two main metabolites, monodemethyl isoproturon (MDIPU) and didemethyl isoproturon (DDIPU) . In addition, the phenylurea side chain is hydrolyzed into 4-Isopropylaniline .

Pharmacokinetics

Isoproturon is highly stable over a wide range of pH (4–13), with a degradation half-life of at least more than 200 to 1560 days . It shows variable stability against photolysis in water with a DT50 ranging from 4.5 to 88 days . These properties impact the bioavailability of Isoproturon and its metabolites, including Isoproturon-didemethyl.

Result of Action

The result of Isoproturon-didemethyl’s action is the effective control of broad leaf weeds in cereal crops . By inhibiting photosynthesis, the compound causes the death of the weed, thereby protecting the crop .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of Isoproturon-didemethyl. The compound is widely used in conventional agriculture in different regions of the world . Due to its higher water solubility and intensive use, Isoproturon has been detected in both surface and ground waters in Europe . The compound’s stability over a wide pH range and its resistance to photolysis contribute to its persistence in the environment .

特性

IUPAC Name |

(4-propan-2-ylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBKOIZWGCVCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204592 | |

| Record name | Isoproturon-desmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoproturon-didemethyl | |

CAS RN |

56046-17-4 | |

| Record name | (4-Isopropylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56046-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproturon-desmethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056046174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproturon-desmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

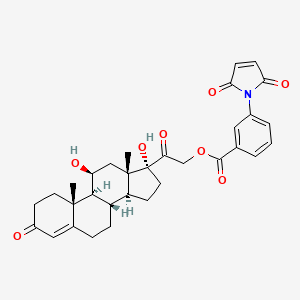

![N-butyl-2-[[(1R,2R)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B1213175.png)

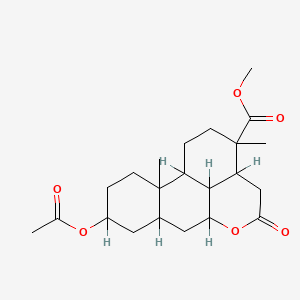

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-methyl-2-oxochromen-7-yl) hydrogen phosphate](/img/structure/B1213177.png)